Diethoxy(isocyanato)phenylsilane
Description
Diethoxy(isocyanato)phenylsilane is an organosilicon compound characterized by a phenyl group, two ethoxy groups, and an isocyanato (-NCO) functional group attached to a silicon atom. The isocyanato group confers high reactivity toward nucleophiles (e.g., alcohols, amines), enabling applications in adhesives, coatings, and polymer crosslinking. Its silane backbone enhances compatibility with inorganic substrates, improving adhesion and durability in hybrid materials .
Properties
CAS No. |
142474-42-8 |
|---|---|
Molecular Formula |
C11H15NO3Si |
Molecular Weight |
237.33 g/mol |
IUPAC Name |
diethoxy-isocyanato-phenylsilane |
InChI |
InChI=1S/C11H15NO3Si/c1-3-14-16(12-10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
QRULYFYRWHXQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(N=C=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
Synthesis of Diethoxy(phenyl)aminosilane :
- Start with phenyltrichlorosilane (PhSiCl$$_3$$).
- Substitute two chloride groups with ethoxy via ethanolysis:
$$
\text{PhSiCl}3 + 2 \text{EtOH} \rightarrow \text{PhSi(OEt)}2\text{Cl} + 2 \text{HCl}
$$ - Replace the remaining chloride with an amine (e.g., NH$$3$$ or primary amines):
$$
\text{PhSi(OEt)}2\text{Cl} + 2 \text{NH}3 \rightarrow \text{PhSi(OEt)}2\text{NH}2 + \text{NH}4\text{Cl}
$$
Phosgenation Reaction :
React the aminosilane with phosgene in the presence of a tertiary amine (e.g., triethylamine) to neutralize HCl:
$$
\text{PhSi(OEt)}2\text{NH}2 + \text{COCl}2 \rightarrow \text{PhSi(OEt)}2\text{NCO} + 2 \text{HCl}
$$
Experimental Data
Advantages : High selectivity and scalability.
Limitations : Phosgene’s toxicity necessitates stringent safety protocols.
Substitution of Chlorosilane Precursors
This method replaces a chloride group in dichlorophenylsilane derivatives with an isocyanate group.
Synthetic Pathway
- Ethoxylation of Dichlorophenylsilane :
$$
\text{PhSiCl}3 + 2 \text{EtOH} \rightarrow \text{PhSi(OEt)}2\text{Cl} + 2 \text{HCl}
$$ - Isocyanate Substitution :
React with sodium isocyanate (NaNCO) under anhydrous conditions:
$$
\text{PhSi(OEt)}2\text{Cl} + \text{NaNCO} \rightarrow \text{PhSi(OEt)}2\text{NCO} + \text{NaCl}
$$
Experimental Data
Advantages : Avoids phosgene use.
Limitations : Lower yields due to competing side reactions (e.g., hydrolysis).
Hydrosilylation of Isocyanate-Containing Alkenes
A less common approach involves hydrosilylation between phenylsilane derivatives and isocyanate-functionalized alkenes.
Synthetic Pathway
- Hydrosilylation Reaction :
Catalyze the reaction between diethoxyphenylsilane (PhSiH(OEt)$$2$$) and an isocyanate-terminated alkene (e.g., allyl isocyanate):
$$
\text{PhSiH(OEt)}2 + \text{CH}2=\text{CHCH}2\text{NCO} \xrightarrow{\text{Pt catalyst}} \text{PhSi(OEt)}2\text{CH}2\text{CH}_2\text{NCO}
$$
Experimental Data
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Speier’s catalyst (H$$2$$PtCl$$6$$) | [JP2003212884A] |
| Temperature | 60–80°C | [JP2003212884A] |
| Yield | 50–65% | [JP2003212884A] |
| Purity (GC) | 70–75% | [JP2003212884A] |
Advantages : Direct introduction of isocyanate group.
Limitations : Limited substrate availability and regioselectivity challenges.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Phosgenation | 75–85 | >95 | High (phosgene use) | Industrial |
| Chloride Substitution | 60–70 | 80–85 | Moderate (NaNCO) | Lab-scale |
| Hydrosilylation | 50–65 | 70–75 | Low | Niche |
Purification Strategies
- Decantation/Filtration : Remove precipitated amine hydrochloride salts after phosgenation [EP2855491B1].
- Distillation : Isolate the product under reduced pressure (e.g., 2–5 mbar, 100–120°C) [EP2855491B1].
- Silanol Removal : Treat with dilute NaOH to convert silanol byproducts into water-soluble silicates [Reddit].
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
Diethoxy(isocyanato)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the isocyanato group to amines or other functional groups.
Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethoxy(isocyanato)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings.
Biology: The compound can be used to modify biomolecules for various biochemical assays and studies.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethoxy(isocyanato)phenylsilane involves the interaction of its functional groups with target molecules. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify surfaces and create new materials with tailored properties. The ethoxy groups provide solubility and stability, while the phenyl group contributes to the compound’s overall chemical behavior.
Comparison with Similar Compounds
Diethoxy(methyl)phenylsilane (CAS 775-56-4)
Diethoxydimethylsilane (CAS 78-62-6)
Diethoxydiphenylsilane (CAS 2553-19-7)
Chloromethylmethyldiethoxysilane (CAS 2212-10-4)
Hexamethylene Diisocyanate (CAS 822-06-0)
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.20 g/mol
- Functional Groups : Two isocyanato groups
- Reactivity/Applications :
Comparative Analysis
Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
